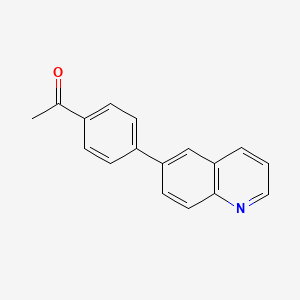
6-(4-Acetylphenyl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-Acetylphenyl)quinoline is a heterocyclic aromatic compound that features a quinoline core substituted with a 4-acetylphenyl group. Quinolines are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry due to their unique structural properties and biological activities .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Acetylphenyl)quinoline can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzophenone and an appropriate ketone under acidic or basic conditions . Another method is the Pfitzinger reaction, which involves the condensation of isatin with an aryl methyl ketone in the presence of a base .
Industrial Production Methods: Industrial production of quinoline derivatives often employs catalytic systems and green chemistry principles to enhance efficiency and reduce environmental impact. Methods such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts are increasingly being adopted .
化学反应分析
Types of Reactions: 6-(4-Acetylphenyl)quinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it into dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under various conditions.
Major Products: The major products formed from these reactions include N-oxide derivatives, dihydroquinoline derivatives, and various substituted quinolines .
科学研究应用
6-(4-Acetylphenyl)quinoline has a broad range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: Quinolines, including this compound, are investigated for their potential as antimalarial, antibacterial, and anticancer agents.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 6-(4-Acetylphenyl)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
相似化合物的比较
Quinoline: The parent compound, known for its antimalarial properties.
4-Phenylquinoline: Similar in structure but lacks the acetyl group, affecting its reactivity and biological activity.
2-Acetylquinoline: Differently substituted, leading to variations in chemical behavior and applications
Uniqueness: 6-(4-Acetylphenyl)quinoline is unique due to the presence of both the quinoline core and the 4-acetylphenyl group, which confer distinct chemical and biological properties.
属性
分子式 |
C17H13NO |
|---|---|
分子量 |
247.29 g/mol |
IUPAC 名称 |
1-(4-quinolin-6-ylphenyl)ethanone |
InChI |
InChI=1S/C17H13NO/c1-12(19)13-4-6-14(7-5-13)15-8-9-17-16(11-15)3-2-10-18-17/h2-11H,1H3 |
InChI 键 |
QUJZAGVEFFEHIO-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC3=C(C=C2)N=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(Z)-(1-methylpyrrol-2-yl)methylideneamino]thiourea](/img/structure/B14120106.png)
![Fluorosulfuric acid, 2-[(E)-[[2-[(fluorosulfonyl)oxy]phenyl]imino]methyl]phenyl ester](/img/structure/B14120119.png)

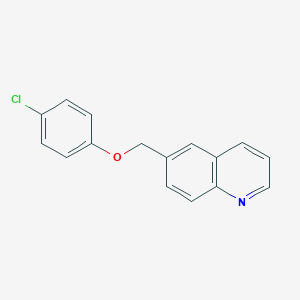
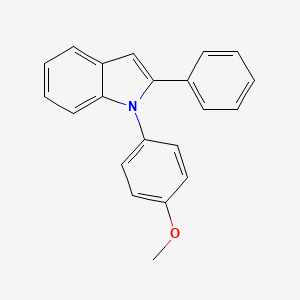


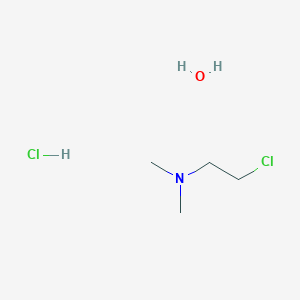
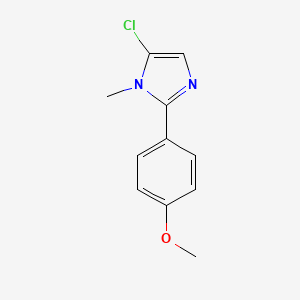

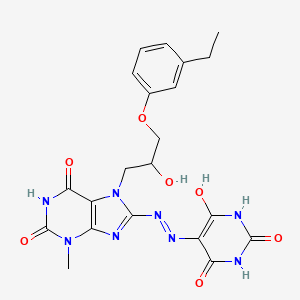

![N-(4-butylphenyl)-2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14120196.png)

